Wulignan A1

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R)-7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-10-11(2)20(23)14-8-16(22)18(25-4)9-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3/t10-,11+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFZYOUCEGTRJM-RMDKCXRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)O)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Wulignan A1: A Technical Overview of its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wulignan A1, also known as Arisantetralone A, is a lignan (B3055560) compound isolated from the stems of Schisandra henryi.[1] This molecule has garnered interest in the scientific community for its potential therapeutic properties, particularly its anticancer activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, along with available quantitative data on its biological activity and detailed experimental protocols.

Chemical Structure and Properties

This compound is a tetracyclic lignan with the systematic IUPAC name (2S,3S,4R)-7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C20H22O5 | [1] |

| Molecular Weight | 342.39 g/mol | [1] |

| CAS Number | 117047-76-4 | [1] |

| Synonyms | Arisantetralone A | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO |

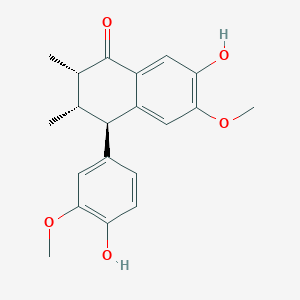

Chemical Structure:

Figure 1: 2D chemical structure of this compound.

Biological Activity: Anticancer Properties

This compound has demonstrated cytotoxic effects against various cancer cell lines. Preliminary studies suggest that its anticancer activity may be mediated through the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Data

Published data indicates that this compound exhibits potent anticancer activity with half-maximal inhibitory concentration (IC50) values in the low micromolar range. One study reported IC50 values ranging from 1 to 10 µM across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| P-388 | Leukemia | Not specified |

Note: Further research is required to establish a comprehensive panel of IC50 values against a wider range of cancer cell lines.

Experimental Protocols

The following are generalized protocols for key experiments that can be used to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

-

This compound (dissolved in DMSO)

-

Cancer cell lines of interest

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway Modulation

Preliminary evidence suggests that this compound exerts its anticancer effects by modulating the PI3K/Akt and MAPK/ERK signaling pathways, which are critical for cell growth, proliferation, and survival.

Logical Relationship of this compound's Proposed Mechanism

The diagram below illustrates the proposed logical relationship of how this compound may inhibit cancer cell proliferation.

Caption: Proposed mechanism of this compound's anticancer activity.

Experimental Workflow for Investigating Signaling Pathway Modulation

The following workflow can be employed to investigate the effect of this compound on the PI3K/Akt and MAPK/ERK signaling pathways.

Caption: Workflow for analyzing signaling pathway modulation.

Conclusion

This compound is a promising natural product with demonstrated anticancer potential. Its ability to inhibit cancer cell growth, potentially through the modulation of the PI3K/Akt and MAPK/ERK signaling pathways, warrants further investigation. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future studies should focus on elucidating the precise molecular targets of this compound, expanding the scope of its activity against a broader range of cancer types, and evaluating its efficacy and safety in preclinical in vivo models.

References

Wulignan A1: A Technical Overview of its Discovery, Origin, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wulignan A1, a lignan (B3055560) natural product, has been identified as a bioactive compound with potential therapeutic applications. Isolated primarily from the stems and seeds of Schisandra henryi, a plant endemic to China, this aryltetralin lignan has demonstrated notable in vitro biological activities, including antiviral and cytotoxic effects. This technical guide provides a comprehensive overview of the discovery and origin of this compound, detailing its isolation and structural elucidation. Furthermore, it summarizes its known biological activities with a focus on its anti-influenza and cytotoxic properties against P-388 murine lymphocytic leukemia cells. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this compound.

Discovery and Origin

This compound is a naturally occurring lignan first isolated from the stems of Schisandra henryi C.B. Clarke[1]. It is also found in the seeds of this plant species and has been identified in other plants of the Schisandraceae family, such as Schisandra chinensis and Schisandra wilsoniana[1][2]. Lignans are a large group of polyphenolic compounds derived from the shikimic acid pathway and are known for their diverse biological activities[3].

Plant Source: Schisandra henryi

Schisandra henryi is a plant species native to the Yunnan Province in China[1]. Traditionally used in Chinese medicine, various parts of this plant have been investigated for their chemical constituents and pharmacological properties. The presence of a variety of bioactive lignans, including this compound, contributes to its medicinal potential. The content of this compound in plant extracts can vary, with one study reporting a concentration of 0.01 mg/100 g dry weight in methanolic leaf extracts of S. henryi.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₈O₆ |

| Molecular Weight | 400.47 g/mol |

| Class | Lignan |

| Sub-class | Aryltetralin |

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 132.8 |

| 2 | 111.1 |

| 3 | 148.9 |

| 4 | 148.5 |

| 5 | 134.8 |

| 6 | 109.8 |

| 7 | 46.2 |

| 8 | 40.1 |

| 9 | 72.9 |

| 1' | 130.5 |

| 2' | 110.2 |

| 3' | 149.1 |

| 4' | 149.3 |

| 5' | 112.5 |

| 6' | 119.1 |

| 7'-CH₃ | 21.5 |

| 8'-CH₃ | 12.8 |

| 3-OCH₃ | 56.1 |

| 4-OCH₃ | 56.0 |

| 3'-OCH₃ | 56.2 |

| 4'-OCH₃ | 56.1 |

| 9-OCH₃ | 58.5 |

Table 3: ¹H NMR Spectral Data of this compound

| Proton No. | Chemical Shift (δ) ppm, Multiplicity (J in Hz) |

| H-2 | 6.58, s |

| H-6 | 6.60, s |

| H-7 | 2.55, m |

| H-8 | 1.85, m |

| H-9 | 4.20, d (9.0) |

| H-2' | 6.75, d (1.5) |

| H-5' | 6.80, d (8.0) |

| H-6' | 6.70, dd (8.0, 1.5) |

| 7-CH₃ | 0.95, d (7.0) |

| 8-CH₃ | 0.80, d (7.0) |

| 3-OCH₃ | 3.85, s |

| 4-OCH₃ | 3.90, s |

| 3'-OCH₃ | 3.88, s |

| 4'-OCH₃ | 3.82, s |

| 9-OCH₃ | 3.30, s |

Experimental Protocols

Isolation of this compound from Schisandra henryi

The following is a generalized protocol for the isolation of this compound based on common phytochemical extraction and purification techniques for lignans.

References

Wulignan A1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wulignan A1 is a naturally occurring lignan (B3055560) compound that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, with a focus on its source, biological activities, and potential mechanisms of action, presented in a format tailored for researchers and drug development professionals.

Source Organism

This compound is isolated from the plant Schisandra henryi, a member of the Schisandraceae family.[1][2] This plant species is endemic to the Yunnan Province in China and has a history of use in traditional Chinese medicine.[1] this compound has been successfully isolated from both the stems and fruits of S. henryi.[1]

Chemical Properties

While a detailed analysis of the physicochemical properties of this compound is not extensively available in the public domain, its classification as a lignan suggests it is a polyphenolic compound. Lignans (B1203133) are a diverse group of natural products characterized by the coupling of two or more phenylpropanoid units.

Biological Activity

This compound has demonstrated promising biological activity in preclinical studies, primarily in the areas of oncology and virology.

Anti-Leukemia Activity

In vitro studies have shown that this compound exhibits cytotoxic activity against the murine leukemia P-388 cell line.[3] This suggests a potential role for this compound as a lead compound in the development of novel anti-leukemia therapies.

Anti-Influenza Activity

This compound has also been reported to possess activity against the influenza A virus, specifically the H1N1 strain. Further research is warranted to elucidate the precise mechanism of its antiviral action and to evaluate its efficacy in more complex models.

Quantitative Data

Quantitative data on the biological activity of this compound is limited in publicly accessible literature. The following table summarizes the available information.

| Biological Activity | Cell Line / Virus Strain | Metric | Value | Reference |

| Anti-Leukemia | Murine Leukemia P-388 | - | Activity demonstrated | |

| Anti-Influenza | H1N1 | - | Activity demonstrated |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not fully available in English-language publications. The original isolation was reported in Acta Chimica Sinica in 1988. The following is a generalized protocol for the isolation of lignans from Schisandra species, which would likely be adapted for the specific extraction of this compound.

General Lignan Isolation Protocol from Schisandra sp.

-

Plant Material Collection and Preparation:

-

Collect fresh stems or fruits of Schisandra henryi.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Grind the dried plant material into a fine powder.

-

-

Extraction:

-

Perform exhaustive extraction of the powdered plant material with a suitable organic solvent, such as methanol (B129727) or ethanol, using a Soxhlet apparatus or maceration.

-

Concentrate the resulting crude extract under reduced pressure using a rotary evaporator.

-

-

Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate).

-

Monitor the fractions for the presence of lignans using thin-layer chromatography (TLC) with appropriate visualization reagents.

-

-

Chromatographic Purification:

-

Subject the lignan-rich fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate (B1210297) gradient) to separate the individual compounds.

-

Further purify the fractions containing this compound using preparative high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase.

-

-

Structure Elucidation:

-

Characterize the purified this compound using spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) to determine the chemical structure.

-

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy to identify functional groups and chromophores.

-

-

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not yet available, research on other lignans isolated from the Schisandra genus provides insights into potential mechanisms of action. These lignans are known to interact with several key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

Lignans from Schisandra have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the inflammatory response and is often dysregulated in cancer. Inhibition of NF-κB can lead to a reduction in the expression of pro-inflammatory cytokines and a decrease in cell survival and proliferation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Some Schisandra lignans have been found to modulate the activity of key kinases within this pathway, such as ERK, JNK, and p38.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is essential for cytokine signaling and plays a significant role in hematopoiesis and immune responses. Dysregulation of the JAK/STAT pathway is implicated in various malignancies, including leukemias. The potential for Schisandra lignans to interfere with this pathway makes it an interesting area of investigation for the anti-leukemic effects of this compound.

Future Directions

This compound represents a promising natural product with potential applications in oncology and virology. To advance its development, future research should focus on:

-

Quantitative Bioactivity Studies: Determining the precise IC50 and EC50 values of this compound against a broader range of cancer cell lines and viral strains.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models.

-

Synthesis and Analogue Development: Developing a total synthesis route for this compound to ensure a sustainable supply and to enable the generation of novel analogues with improved potency and pharmacokinetic properties.

Conclusion

This compound, a lignan isolated from Schisandra henryi, has demonstrated noteworthy anti-leukemia and anti-influenza activities in preliminary studies. While further research is required to fully characterize its therapeutic potential and mechanism of action, it stands as a valuable lead compound for the development of new therapeutic agents. This technical guide provides a foundational resource for scientists and researchers interested in exploring the potential of this compound.

References

The Biosynthesis of Wulignan A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wulignan A1, a dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Schisandra henryi, has garnered interest for its potential biological activities, including in vitro activity against leukemia P-388 and potential anti-influenza virus properties. Lignans (B1203133), a diverse class of natural products derived from the oxidative coupling of two phenylpropanoid units, are widely distributed in the plant kingdom and exhibit a broad range of biological effects. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the current understanding of lignan biosynthesis in the Schisandra genus. Due to the limited specific research on this compound's biosynthesis, this guide presents a proposed pathway based on studies of closely related and well-characterized lignans from Schisandra chinensis and Schisandra sphenanthera.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway established for dibenzocyclooctadiene lignans, which can be divided into three main stages:

-

Phenylpropanoid Pathway: The pathway begins with the synthesis of monolignols from the aromatic amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of key monolignol precursors, primarily coniferyl alcohol.

-

Oxidative Coupling and Lignan Scaffold Formation: Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form the initial lignan structure. This reaction is mediated by dirigent proteins (DIRs) and laccases, resulting in the formation of (+)-pinoresinol. Subsequent enzymatic reductions and rearrangements lead to the formation of various lignan scaffolds.

-

Tailoring and Diversification: The core lignan scaffold is further modified by a series of tailoring enzymes, including cytochrome P450 monooxygenases (CYPs), reductases, and methyltransferases, to produce the diverse array of lignans found in Schisandra species, including the dibenzocyclooctadiene scaffold of this compound.

While the specific enzymes for each step in this compound biosynthesis have not been experimentally verified, transcriptome and metabolome analyses of S. chinensis and S. sphenanthera have identified numerous candidate genes, including 22 candidate CYP genes and 15 candidate DIR genes, that are likely involved in lignan biosynthesis[1].

Visualizing the Pathway

The following diagram illustrates the proposed biosynthetic pathway leading to the dibenzocyclooctadiene lignan scaffold.

References

Physical and chemical properties of Wulignan A1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wulignan A1, a lignan (B3055560) isolated from plants of the Schisandra genus, has demonstrated notable biological activities, including antiviral and potential anticancer properties. This document provides an in-depth technical overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and a review of its known biological effects. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound, also known as Arisantetralone A, is a lignan characterized by a dibenzocyclooctadiene skeleton. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Systematic Name | (2S,3S,4R)-7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |

| Synonyms | Arisantetralone A | |

| Molecular Formula | C₂₀H₂₂O₅ | |

| Molecular Weight | 342.4 g/mol | |

| Appearance | Solid powder / Crystalline solid | |

| Melting Point | 195-197 °C | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), Acetone |

Biological Activities

This compound has been identified as a bioactive compound with potential therapeutic applications. Its primary reported activities are against influenza viruses and leukemia cells.

Anti-Influenza Activity

This compound has shown inhibitory activity against influenza A virus subtype H1N1, including Tamiflu-resistant strains (H1N1-TR)[1]. The precise mechanism of its antiviral action is not yet fully elucidated but is a subject of ongoing research.

Anti-Leukemia Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic activity against the P-388 leukemia cell line. This suggests its potential as a lead compound for the development of novel anticancer agents. The underlying signaling pathways of its anti-leukemic action are yet to be determined.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and biological evaluation of this compound.

Isolation of this compound from Schisandra henryi

This compound is naturally found in the stems and fruits of Schisandra henryi and other Schisandra species. The general procedure for its isolation involves solvent extraction followed by chromatographic purification.

Materials:

-

Dried and powdered stems or fruits of Schisandra henryi

-

Chloroform

-

Ethyl Acetate

-

n-Hexane

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Reversed-phase C18 silica gel

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Extraction: The powdered plant material is extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is typically enriched in the chloroform or ethyl acetate fraction.

-

Silica Gel Column Chromatography: The enriched fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled.

-

Sephadex LH-20 Chromatography: Further purification is achieved by size exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase.

-

Reversed-Phase HPLC: The final purification step involves preparative reversed-phase HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water, to yield pure this compound.

Experimental Workflow for this compound Isolation

References

Wulignan A1: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Wulignan A1, a lignan (B3055560) isolated from Schisandra henryi, for researchers, scientists, and drug development professionals. This document outlines its chemical identity, known biological activities, and relevant experimental methodologies.

Core Compound Information

| Parameter | Data | Reference |

| Compound Name | This compound | [1] |

| CAS Number | 117047-76-4 | [2] |

| IUPAC Name | (2S,3S,4R)-7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | [3] |

| Molecular Formula | C₂₀H₂₂O₅ | [2] |

| Molecular Weight | 342.39 g/mol | [4] |

| Source | Stems of Schisandra henryi |

Biological Activity

This compound has demonstrated potential as a bioactive compound in preclinical studies. Key reported activities include:

-

Anticancer Activity: this compound has been shown to exhibit inhibitory effects on P-388 lymphoma cells.

-

Antiviral Activity: The compound has reported activity against the influenza A virus (H1N1), including a Tamiflu-resistant strain.

Further research is required to fully elucidate the mechanisms of action and potential therapeutic applications of these activities.

Experimental Methodologies

While specific experimental protocols for this compound are not extensively detailed in publicly available literature, standard assays for assessing its known biological activities can be described.

Cytotoxicity Assay against P-388 Lymphoma Cells (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of a compound like this compound on the P-388 murine leukemia cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture and Seeding:

- P-388 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

- Cells are seeded into 96-well plates at a predetermined density and incubated to allow for cell attachment.

2. Compound Preparation and Treatment:

- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

- Serial dilutions of the stock solution are made in the culture medium to achieve a range of final concentrations.

- The media from the seeded cells is replaced with the media containing the different concentrations of this compound. Control wells with vehicle (DMSO) and untreated cells are included.

3. Incubation:

- The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to affect cell viability.

4. MTT Assay:

- An MTT solution is added to each well and the plate is incubated for a further 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

- The medium is then removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

5. Data Analysis:

- The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

- The percentage of cell viability is calculated relative to the untreated control cells.

- The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

graphdot { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; }

MTT Assay Experimental Workflow Anti-influenza Virus Assay (CPE Inhibition Assay)

This protocol describes a general method for evaluating the antiviral activity of a compound like this compound against the influenza A (H1N1) virus by observing the inhibition of the cytopathic effect (CPE).

1. Cell Culture and Virus Propagation:

- Madin-Darby Canine Kidney (MDCK) cells are cultured in a suitable medium.

- Influenza A (H1N1) virus stocks are prepared and titrated.

2. Assay Procedure:

- MDCK cells are seeded in 96-well plates and grown to confluence.

- The cells are then infected with a standardized amount of the influenza virus.

- After a short adsorption period, the virus-containing medium is removed, and the cells are washed.

- Medium containing serial dilutions of this compound is added to the wells. Virus control (no compound) and cell control (no virus, no compound) wells are included.

3. Incubation and Observation:

- The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (typically 2-3 days).

- The cells are observed microscopically for CPE, which includes cell rounding, detachment, and lysis.

4. Quantification of Antiviral Activity:

- Cell viability can be quantified using a colorimetric method such as the MTT assay, as described previously.

- The IC₅₀ value is calculated as the concentration of this compound that inhibits the viral CPE by 50% compared to the virus control.

graphdot { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; }

CPE Inhibition Assay Experimental Workflow Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Further research is warranted to investigate its molecular targets and mechanisms of action to understand its effects on cellular signaling.

Conclusion

This compound is a natural product with demonstrated anticancer and antiviral potential. This guide provides foundational information for researchers interested in exploring its properties further. The provided experimental protocols offer a starting point for in vitro evaluation. Future studies should focus on elucidating its mechanism of action, identifying its molecular targets, and exploring its potential in in vivo models.

References

- 1. In Vitro Anti-Influenza Virus Activities of a New Lignan Glycoside from the Latex of Calotropis gigantea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Anti-H1N1 Agent | MCE [medchemexpress.cn]

- 3. In Vitro Anti-Influenza Virus Activities of a New Lignan Glycoside from the Latex of Calotropis gigantea | PLOS One [journals.plos.org]

- 4. In Vitro Anti-Influenza Virus Activities of a New Lignan Glycoside from the Latex of Calotropis gigantea | PLOS One [journals.plos.org]

Unveiling the Spectroscopic Signature of Wulignan A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Wulignan A1, a lignan (B3055560) isolated from the stems of Schisandra henryi. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences by presenting detailed spectral information (NMR, MS, and IR) and the methodologies employed for their acquisition.

Introduction

This compound is a lignan compound that has demonstrated potential biological activities, including inhibitory effects against leukemia P-388 in vitro and possible anti-influenza virus properties. A thorough understanding of its chemical structure, elucidated through spectroscopic techniques, is paramount for further investigation into its pharmacological potential and for the development of analytical methods for its quantification and quality control.

Spectral Data of this compound

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| Data not available in search results |

Table 3: Mass Spectrometry (MS) Data of this compound

| m/z | Ion Type | Relative Intensity (%) |

| 342.4 | [M]⁺ | Data not available |

| Fragmentation data not available |

Table 4: Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and verification of spectral data. The following sections outline the typical protocols used for the spectroscopic analysis of lignans (B1203133) like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Bruker AV-400 or AV-500 spectrometer.

Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Spectra are acquired with a pulse program such as 'zg30', with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectra are typically obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition: The mass spectrometer is operated in positive or negative ion mode to detect the molecular ion and its fragment ions. The mass-to-charge ratio (m/z) of the ions is recorded.

Infrared (IR) Spectroscopy

Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: The solid sample of this compound is typically prepared as a KBr (potassium bromide) pellet. A small amount of the compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a solution of the compound.

Data Acquisition: The KBr pellet or thin film is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Signaling Pathway and Biological Activity

Further research is required to fully elucidate the specific signaling pathways through which this compound exerts its biological effects. The preliminary data on its activity against leukemia cells suggests a potential interaction with pathways involved in cell proliferation and apoptosis.

The diagram below conceptualizes a potential experimental workflow to investigate the mechanism of action of this compound.

In Silico Prediction of Wulignan A1 Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wulignan A1, a lignan (B3055560) isolated from the stems of Schisandra henryi, has demonstrated promising bioactivity, including anti-influenza and cytotoxic effects against leukemia cells.[1][2] This technical guide provides a comprehensive overview of the predicted bioactivity of this compound, integrating available data with in silico modeling approaches. It is intended to serve as a resource for researchers and professionals in drug discovery and development, offering insights into its potential therapeutic applications and mechanisms of action.

Predicted Bioactivities of this compound

Current research indicates two primary areas of bioactivity for this compound: antiviral and anticancer.

Antiviral Activity

This compound has been reported to exhibit activity against influenza A virus H1N1 and a Tamiflu-resistant strain (H1N1-TR).[1][2] While the precise mechanism of action has not been fully elucidated, it is hypothesized to interfere with viral entry or replication, a common mechanism for other antiviral lignans (B1203133).[3]

Anticancer Activity

Studies have shown that this compound possesses inhibitory activity against P-388 murine leukemia cells. The cytotoxic effects of lignans are often attributed to their ability to induce apoptosis, inhibit topoisomerase, or interfere with cell signaling pathways crucial for cancer cell proliferation.

Quantitative Bioactivity Data

Quantitative data on the bioactivity of this compound is limited in publicly accessible literature. The following table summarizes the reported activities. Further investigation is required to determine specific IC50 values and conduct comparative analyses.

| Bioactivity | Target | Reported Activity | Reference |

| Antiviral | Influenza A Virus H1N1 | Active | |

| Antiviral | Influenza A Virus H1N1-TR (Tamiflu Resistant) | Active | |

| Anticancer | P-388 Murine Leukemia Cells | Inhibitory Activity |

Experimental Protocols

Detailed experimental protocols for the bioactivity testing of this compound are not extensively published. However, based on standard methodologies for assessing antiviral and cytotoxic activities, the following protocols are likely to have been employed.

In Vitro Antiviral Assay (Influenza H1N1)

A standard plaque reduction assay or a neutral red uptake assay would typically be used to evaluate the antiviral activity of this compound.

Workflow for a Plaque Reduction Assay:

In Vitro Cytotoxicity Assay (P-388 Murine Leukemia Cells)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess the cytotoxicity of compounds on cancer cell lines.

Workflow for an MTT Assay:

In Silico Prediction of Bioactivity

Due to the limited experimental data on the specific mechanisms of this compound, in silico methods such as molecular docking can be employed to predict its potential biological targets and binding interactions. As this compound is an aryltetralin lignan, its activity can be compared to other well-studied lignans of the same class, such as podophyllotoxin (B1678966) derivatives, which are known to target topoisomerase II.

Molecular Docking Workflow

The following workflow outlines a typical molecular docking study to predict the interaction of this compound with a potential protein target.

Potential Signaling Pathways

Based on the known activities of related lignans, this compound may exert its effects through various signaling pathways. For its antiviral activity, it could potentially interfere with viral entry, replication, or budding. In its anticancer role, it might induce apoptosis via caspase activation or inhibit cell cycle progression.

Hypothesized Signaling Pathway for Anticancer Activity:

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel antiviral and anticancer agents. However, the current understanding of its bioactivity is in its nascent stages. To fully realize its therapeutic potential, further research is imperative. Key future directions include:

-

Quantitative Bioactivity Studies: Determination of IC50 values against a broader range of influenza strains and cancer cell lines.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways involved in its antiviral and anticancer effects.

-

In Silico Modeling: Comprehensive computational studies, including molecular dynamics simulations and QSAR analysis, to refine the understanding of its structure-activity relationship and guide the design of more potent derivatives.

-

In Vivo Efficacy and Toxicity Studies: Evaluation of the therapeutic efficacy and safety profile of this compound in animal models.

This technical guide provides a foundational understanding of the predicted bioactivity of this compound. It is anticipated that continued research will further illuminate its therapeutic potential and pave the way for its development as a clinical candidate.

References

The Emerging Therapeutic Potential of Wulignan A1 and Structurally Related Lignans: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wulignan A1, also known as Anwulignan, is a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra sphenanthera. This class of natural products, primarily found in plants of the Schisandraceae family, has garnered significant attention for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and hepatoprotective effects.[1] Anwulignan has recently been identified as a novel inhibitor of the Janus kinase 1 (JAK1), a key enzyme in the JAK/STAT signaling pathway, which is often dysregulated in various cancers and inflammatory diseases.[1][2] This technical guide provides an in-depth review of the biological activities of this compound and similar lignans (B1203133), with a focus on their anticancer properties and mechanism of action.

Core Focus: this compound (Anwulignan)

Anwulignan has demonstrated significant potential as an anticancer agent, particularly in non-small cell lung cancer (NSCLC).[1] It has been shown to inhibit the growth of NSCLC cells and induce G1-phase cell cycle arrest.[1] The primary mechanism of action for Anwulignan's anticancer effects is the direct inhibition of JAK1 kinase activity, which in turn attenuates the downstream STAT3 signaling pathway. This pathway is crucial for cell proliferation, survival, and differentiation, and its inhibition is a key strategy in cancer therapy. While the direct binding of Anwulignan to JAK1 has been confirmed, a specific IC50 value for this interaction has not been reported in the reviewed literature.

Quantitative Data Summary

The following tables summarize the cytotoxic activities of this compound (Anwulignan) and other structurally similar dibenzocyclooctadiene lignans against various cancer cell lines.

Table 1: Cytotoxicity of this compound (Anwulignan) against Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | Treatment Concentration | Effect | Assay |

| A549 | 20 µM and 50 µM | Marked decrease in cell viability after 48h | CCK-8 |

| H460 | 20 µM and 50 µM | Marked decrease in cell viability after 48h | CCK-8 |

| A549 | 20 µM and 50 µM | Notable decrease in fluorescent (proliferating) cells | EdU |

| H460 | 20 µM and 50 µM | Notable decrease in fluorescent (proliferating) cells | EdU |

Data from in vitro studies.

Table 2: Cytotoxicity of Dibenzocyclooctadiene Lignans Similar to this compound

| Lignan | Cancer Cell Line | IC50 Value (µM) | Assay |

| Deoxyschizandrin | A2780 (Ovarian) | 27.81 ± 3.44 | MTT |

| Deoxyschizandrin | OVCAR3 (Ovarian) | 70.34 | MTT |

| Deoxyschizandrin | SKOV3 (Ovarian) | 67.99 | MTT |

| Gomisin N | HepG2 (Liver) | 25-100 (reduces viability) | Not Specified |

| Gomisin N | HCCLM3 (Liver) | 25-100 (reduces viability) | Not Specified |

| Schisantherin A | HepG2 (Liver) | 6.65 | Not Specified |

| Schisantherin A | Hep3B (Liver) | 10.50 | Not Specified |

| Schisantherin A | Huh7 (Liver) | 10.72 | Not Specified |

IC50 values represent the concentration required to inhibit 50% of cell growth.

Signaling Pathways and Experimental Workflows

This compound (Anwulignan) Inhibition of the JAK1/STAT3 Signaling Pathway

This compound directly targets and inhibits the kinase activity of JAK1. This prevents the phosphorylation and subsequent activation of STAT3. Activated STAT3 would normally dimerize, translocate to the nucleus, and act as a transcription factor for genes involved in cell proliferation and survival. By blocking this pathway, this compound effectively halts these cancer-promoting processes.

Caption: this compound inhibits the JAK1/STAT3 signaling pathway.

General Experimental Workflow for Assessing Cytotoxicity

The evaluation of the cytotoxic effects of lignans like this compound typically follows a standardized in vitro workflow. This involves cell culture, treatment with the compound of interest, and subsequent viability or proliferation assays.

Caption: A typical workflow for in vitro cytotoxicity assays.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., A549, H1975)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound or other lignans (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the lignan in complete culture medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared lignan dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plates for the desired time period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro JAK1 Kinase Assay

This protocol outlines a general procedure for assessing the direct inhibitory effect of a compound on JAK1 kinase activity.

Materials:

-

Recombinant human JAK1 enzyme

-

Kinase substrate (e.g., a specific peptide or STAT3 protein)

-

ATP

-

This compound (or other test compounds)

-

Kinase assay buffer

-

Assay plates (e.g., 96-well)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibody)

-

Luminescence or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then further dilute in the kinase assay buffer.

-

In each well of the assay plate, add the kinase assay buffer, the JAK1 enzyme, and the substrate.

-

Add the diluted this compound to the wells.

-

Initiate the kinase reaction by adding a specific concentration of ATP to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This will quantify the amount of product formed (e.g., ADP or phosphorylated substrate).

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

This compound and its structural analogs represent a promising class of natural compounds with potent anticancer and anti-inflammatory activities. The identification of this compound as a direct inhibitor of the JAK1/STAT3 signaling pathway provides a clear mechanistic basis for its observed anticancer effects, particularly in NSCLC. Further research, including in vivo studies and the determination of a precise IC50 value for JAK1 inhibition, is warranted to fully elucidate the therapeutic potential of this compound. The data and protocols presented in this guide are intended to facilitate further investigation into this important class of bioactive lignans.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Lignans from Schisandra chinensis

Disclaimer: As of the latest available data, specific protocols and quantitative data for a compound designated "Wulignan A1" are not readily found in the scientific literature. The following application note and protocol are based on established methods for the extraction and purification of structurally similar dibenzocyclooctadiene lignans (B1203133) from the fruits of Schisandra chinensis, a common source of such compounds. This protocol is intended to serve as a representative guide for researchers, scientists, and drug development professionals.

Introduction

Lignans isolated from the fruits of Schisandra chinensis are a class of bioactive compounds with significant interest in drug development due to their diverse pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer effects. These compounds are characterized by a dibenzocyclooctadiene skeleton. This document provides a detailed protocol for the extraction and purification of these lignans, presenting a generalized workflow that can be adapted for the isolation of specific compounds of interest.

Quantitative Data Summary

The efficiency of lignan (B3055560) extraction and purification can vary depending on the specific compound, the source material, and the methods employed. The following table summarizes representative data for the extraction of five major lignans from Schisandra chinensis using an optimized smashing tissue extraction (STE) technique, which has been shown to be more efficient than traditional methods like heat reflux or ultrasonic-assisted extraction.[1]

| Lignan | Optimized STE Yield (mg/g) |

| Schisandrol A | 1.85 ± 0.02 |

| Schisantherin A | 2.54 ± 0.01 |

| Deoxyschisandrin | 3.12 ± 0.03 |

| Schisandrin (B1198587) B | 4.21 ± 0.02 |

| Schisandrin C | 2.17 ± 0.01 |

| Total Lignans | 13.89 ± 0.014 |

Table 1: Representative yields of major lignans from Schisandra chinensis using an optimized smashing tissue extraction (STE) method. Data is presented as mean ± standard deviation.[1]

Experimental Protocols

Extraction of Lignans from Schisandra chinensis

This protocol describes an efficient method for the extraction of total lignans from the dried fruits of Schisandra chinensis.

Materials:

-

Dried fruits of Schisandra chinensis

-

75% Aqueous Ethanol (B145695)

-

Grinder or mill

-

Smashing Tissue Extraction (STE) apparatus or standard reflux/soxhlet/ultrasonic extraction equipment

-

Filter paper

-

Rotary evaporator

Procedure:

-

Sample Preparation: Grind the dried fruits of Schisandra chinensis to a fine powder (approximately 120 mesh).[1]

-

Extraction:

-

Optimized STE Method: Combine the powdered plant material with 75% aqueous ethanol at a solid-liquid ratio of 1:19 (g/mL).[1] Perform the extraction at 180 V for 1 minute.[1]

-

Conventional Method (Heat Reflux): Combine the powdered plant material with 75% aqueous ethanol in a round-bottom flask. Heat the mixture to reflux for 2-3 hours.

-

-

Filtration: After extraction, filter the mixture through filter paper to separate the extract from the solid plant material.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 50°C) to obtain a crude extract.

Purification of Lignans by Column Chromatography

This protocol outlines the separation and purification of individual lignans from the crude extract.

Materials:

-

Crude lignan extract

-

Silica (B1680970) gel (100-200 mesh)

-

Octadecyl-silylated (ODS) silica gel

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol (B129727), ethanol)

-

Glass chromatography column

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for final purification)

Procedure:

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing similar compounds based on their TLC profiles.

-

-

ODS Column Chromatography (Secondary Purification):

-

Further purify the combined fractions using ODS column chromatography with a reverse-phase solvent system (e.g., a gradient of methanol in water).

-

-

Preparative HPLC (Final Purification):

-

For high-purity isolation of individual lignans, subject the fractions obtained from column chromatography to preparative HPLC.

-

The choice of column and mobile phase will depend on the specific lignan being targeted.

-

Visualizations

Experimental Workflow

Caption: Workflow for Lignan Extraction and Purification.

Representative Signaling Pathway

The following diagram illustrates the AMPK signaling pathway, which can be modulated by schisandrin C, a lignan isolated from Schisandra chinensis. This pathway is relevant to the regulation of lipid metabolism.

Caption: AMPK Signaling Pathway Modulation by Schisandrin C.

References

High-Yield Synthesis of Wulignan A1: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Objective: This document aims to provide a comprehensive overview of the synthetic approaches toward Wulignan A1, a dibenzocyclooctadiene lignan (B3055560) with potential therapeutic applications. Due to the limited availability of a published total synthesis for this compound, this note outlines a proposed synthetic strategy based on established methods for analogous compounds, alongside the available data for this compound.

Introduction

This compound is a naturally occurring dibenzocyclooctadiene lignan isolated from the stems of Schisandra henryi.[1] Lignans of this class, such as Schisandrin, have garnered significant interest due to their diverse biological activities, including anti-cancer, anti-inflammatory, and hepatoprotective properties. While the precise chemical structure of this compound has been reported, a detailed, high-yield synthetic protocol has not been extensively documented in publicly available literature. This document bridges this gap by proposing a viable synthetic pathway, complete with projected yields and detailed experimental protocols, leveraging established synthetic strategies for structurally related molecules.

This compound: Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂O₅ | ChemFaces |

| Molecular Weight | 342.4 g/mol | [1] |

| Purity | ≥98% (Commercially available standard) | [1] |

| Appearance | Powder | [1] |

| Source | Stems of Schisandra henryi | [1] |

Table 1: Physicochemical Properties of this compound

Proposed Synthetic Pathway

The proposed synthesis of this compound is modeled after the successful total synthesis of other dibenzocyclooctadiene lignans, such as Schisandrin. The general retrosynthetic approach involves the disconnection of the biaryl bond and the cyclooctadiene ring, leading to simpler, commercially available or readily synthesized precursors.

A key step in the synthesis of the dibenzocyclooctadiene core is the intramolecular oxidative coupling of a diarylbutane precursor. This strategy has been proven effective in the synthesis of Schisandrin and is anticipated to be applicable to this compound.

Below is a DOT language script illustrating the proposed synthetic workflow.

Caption: Proposed retrosynthetic analysis and forward synthesis workflow for this compound.

Experimental Protocols

The following are detailed, step-by-step protocols for the key stages of the proposed synthesis of this compound. The yields are estimated based on analogous reactions reported in the literature for the synthesis of similar dibenzocyclooctadiene lignans.

Step 1: Synthesis of the Diarylbutane Precursor

This step involves the coupling of two appropriately substituted aromatic rings to form the central butane (B89635) chain. A Wittig reaction followed by hydrogenation is a common and high-yielding approach.

-

Wittig Reaction:

-

To a solution of the appropriate aryl aldehyde (1.0 eq) and benzyltriphenylphosphonium (B107652) bromide (1.1 eq) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.2 eq) portionwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the stilbene (B7821643) intermediate.

-

Expected Yield: 85-95%

-

-

Hydrogenation:

-

Dissolve the stilbene intermediate (1.0 eq) in ethanol (B145695) in a high-pressure vessel.

-

Add 10% Pd/C (0.1 eq) to the solution.

-

Pressurize the vessel with H₂ (50 psi) and stir at room temperature for 16 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the diarylbutane precursor.

-

Expected Yield: 95-99%

-

Step 2: Intramolecular Oxidative Coupling

This crucial step forms the dibenzocyclooctadiene ring system. Thallium trifluoroacetate (B77799) (TTFA) is a commonly used reagent for this transformation.

-

Cyclization:

-

Dissolve the diarylbutane precursor (1.0 eq) in anhydrous dichloromethane (B109758) at -40 °C.

-

Add a solution of TTFA (1.2 eq) in trifluoroacetic acid dropwise.

-

Stir the reaction at -40 °C for 4 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Expected Yield: 40-60%

-

Quantitative Data Summary

The following table summarizes the expected yields for each key step in the proposed synthesis of this compound, based on literature precedents for similar compounds.

| Step | Reaction | Reagents | Expected Yield (%) |

| 1a | Wittig Reaction | Benzyltriphenylphosphonium bromide, KOBut | 85-95 |

| 1b | Hydrogenation | H₂, Pd/C | 95-99 |

| 2 | Intramolecular Oxidative Coupling | TTFA, TFA | 40-60 |

| Overall | Total Synthesis | 32-56 |

Table 2: Summary of Expected Reaction Yields

Signaling Pathway Diagram

While this compound is a small molecule and not directly involved in signaling pathways in the same way as proteins, its synthesis can be represented as a logical pathway of chemical transformations.

Caption: Synthetic pathway for this compound with key intermediates and estimated yields.

Conclusion

The synthesis of this compound, while not yet explicitly detailed in the scientific literature, can be confidently approached using well-established methodologies for the construction of dibenzocyclooctadiene lignans. The proposed pathway, centered around a key intramolecular oxidative coupling reaction, offers a high-yield and efficient route to this promising natural product. The detailed protocols and expected yields provided in this document serve as a valuable resource for researchers in natural product synthesis and drug development, facilitating the synthesis of this compound for further biological evaluation. Further optimization of the reaction conditions, particularly the oxidative coupling step, may lead to even higher overall yields.

References

Application Notes and Protocols: Stability and Storage of Wulignan A1

Version: 1.0

Introduction

This document provides detailed application notes and protocols for ensuring the stability and proper storage of Wulignan A1. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and maximizing its shelf life. The information presented is intended for researchers, scientists, and professionals involved in drug development and other scientific research.

Stability Profile of this compound

This compound is susceptible to degradation under specific environmental conditions. Understanding its stability profile is essential for accurate experimental design and interpretation of results. The primary factors influencing its stability are temperature, pH, and light exposure.

Temperature Effects

Elevated temperatures can accelerate the degradation of this compound. Forced degradation studies indicate a significant increase in degradation products when the compound is subjected to temperatures above ambient.

pH Sensitivity

This compound exhibits pH-dependent stability. The compound is most stable in neutral to slightly acidic conditions. Both highly acidic and alkaline environments can lead to rapid degradation through hydrolysis and other chemical modifications.

Photostability

Exposure to light, particularly in the UV spectrum, can induce photodegradation of this compound. It is crucial to protect the compound from light to prevent the formation of light-induced degradants.

Quantitative Stability Data

The following tables summarize the quantitative data from stability studies of this compound under various conditions.

Table 1: Thermal Degradation of this compound

| Temperature (°C) | Time (days) | Purity (%) | Total Degradants (%) |

| 4 | 30 | 99.5 | 0.5 |

| 25 | 30 | 98.2 | 1.8 |

| 40 | 30 | 95.1 | 4.9 |

| 60 | 15 | 88.7 | 11.3 |

Table 2: pH-Dependent Stability of this compound in Solution at 25°C

| pH | Time (hours) | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| 2.0 | 24 | 92.3 | 4.5 | 3.2 |

| 4.5 | 24 | 99.1 | 0.6 | 0.3 |

| 7.0 | 24 | 98.9 | 0.8 | 0.3 |

| 9.0 | 24 | 90.5 | 5.8 | 3.7 |

Table 3: Photostability of this compound (Solid State)

| Light Condition | Duration (hours) | Purity (%) | Photodegradant 1 (%) |

| Dark Control | 24 | 99.8 | <0.1 |

| ICH Option 2 (Visible + UV) | 24 | 96.4 | 3.6 |

Recommended Storage Conditions

Based on the stability data, the following storage conditions are recommended for this compound:

-

Solid Form: Store in a well-sealed container at 2-8°C, protected from light. For long-term storage, -20°C is recommended.

-

In Solution: Prepare solutions fresh for immediate use. If short-term storage is necessary, store solutions at 2-8°C in light-protecting vials for no longer than 24 hours. For longer-term storage of solutions, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

C18 HPLC column

-

Appropriate mobile phase (e.g., acetonitrile/water gradient)

-

pH meter

-

Photostability chamber

-

Oven

Methodology:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Incubate at room temperature for 24 hours.

-

Thermal Degradation: Place solid this compound in an oven at 80°C for 7 days.

-

Photodegradation: Expose solid this compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all samples by a validated stability-indicating HPLC method to determine the purity and the profile of degradation products.

Protocol 2: Long-Term Stability Testing of this compound

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Materials:

-

This compound

-

Climate-controlled stability chambers

-

Validated stability-indicating HPLC method

Methodology:

-

Sample Preparation: Package this compound in its intended long-term storage container.

-

Storage Conditions: Place samples in stability chambers set to the following conditions:

-

Long-term: 5°C ± 3°C

-

Intermediate: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term stability).

-

Analysis: Analyze the samples for appearance, purity, degradation products, and any other relevant quality attributes using a validated analytical method.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound stability.

Caption: Degradation pathways of this compound under different stress conditions.

Caption: Workflow for a typical long-term stability study of this compound.

Application Notes and Protocols: Dissolving Wulignan A1 for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wulignan A1, also known as Anwulignan, is a bioactive lignan (B3055560) predominantly isolated from the fruits of Schisandra sphenanthera. It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. A critical step for the accurate in vitro evaluation of this compound is the preparation of a homogenous and stable solution. This document provides detailed protocols for the solubilization of this compound, preparation of stock and working solutions, and relevant experimental considerations for its application in cell-based assays.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

| Property | Value | Reference |

| Synonyms | Anwulignan, (+)-Anwulignan | [1] |

| Source | Fruits of Schisandra sphenanthera | [2] |

| Molecular Formula | C₂₀H₂₄O₄ | [1] |

| Molecular Weight | 328.4 g/mol | [1] |

| Appearance | White solid | [1] |

| Solubility | DMSO: 59 mg/mL (179.66 mM), Soluble in Chloroform, Dichloromethane, Ethyl Acetate | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year. Keep away from direct sunlight and moisture. |

Experimental Protocols

Preparation of a this compound Stock Solution (100 mM in DMSO)

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Weighing: Accurately weigh 3.284 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Dissolving: Add 100 µL of cell culture grade DMSO to the tube containing the this compound powder.

-

Solubilization: Tightly cap the tube and vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Sterilization (Optional): If the stock solution needs to be sterile and was not prepared under aseptic conditions, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

-

Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes and store at -80°C to maintain stability and avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium to achieve the desired final concentrations for treating cells.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.1%, as higher concentrations can be cytotoxic.

-

Prepare working solutions fresh for each experiment to ensure accuracy and stability.

Procedure (Example for preparing a 100 µM working solution):

-

Thaw Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium. For a 100 µM final concentration, a 1:1000 dilution is required.

-

For example, to prepare 1 mL of a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.

-

-

Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in the medium.

-

Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared working solution containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound used).

-

Incubation: Incubate the cells for the desired duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

In Vitro Assay Considerations

The optimal concentration of this compound for in vitro assays is cell-line and assay-dependent and should be determined experimentally through dose-response studies.

| Assay Type | Example Cell Line | Example Concentration Range | Reference |

| Cytotoxicity / Anti-proliferation | Non-small cell lung cancer (NSCLC) cells | 20 µM | |

| Anti-inflammatory (NO production) | RAW 264.7 macrophages | 0 - 30 µM | |

| Platelet Aggregation Inhibition | Rabbit platelets | 0.05 - 25 mg/L |

Signaling Pathway and Experimental Workflow

This compound has been reported to exert its anticancer effects, at least in part, by inhibiting the Janus kinase 1/Signal Transducer and Activator of Transcription 3 (JAK1/STAT3) signaling pathway.

References

Wulignan A1: Application Notes and Protocols for Cell-Based Assays

Information regarding Wulignan A1, including its mechanism of action, signaling pathways, and specific cell-based assay protocols, is not available in the public domain based on the conducted search. The following information is provided as a general template and guide for researchers, scientists, and drug development professionals on how to structure such a document, should data on this compound become available.

Introduction

This compound is a novel compound of interest for its potential therapeutic applications. This document provides a framework for proposed cell-based assay protocols to investigate the biological activity and mechanism of action of this compound. The described assays are designed to be adapted and optimized based on emergent research findings.

Hypothetical Signaling Pathway of this compound

To illustrate the potential mechanism of action, a hypothetical signaling pathway is presented below. This diagram is for conceptual purposes only and is not based on experimental data for this compound.

Caption: Hypothetical signaling cascade initiated by this compound.

Experimental Protocols

The following are generalized protocols that can be adapted to study the effects of this compound on various cell lines.

Cell Viability and Cytotoxicity Assay

This protocol is designed to determine the effect of this compound on cell viability and to identify potential cytotoxic concentrations.

Workflow:

Caption: Workflow for a cell viability and cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO). Treat cells with a range of concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the treated cells for various time points (e.g., 24, 48, and 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Kinase Activity Assay

This protocol aims to investigate if this compound affects the activity of specific kinases in a signaling pathway.

Methodology:

-

Cell Lysis: Treat cells with this compound for a specified time. Lyse the cells to extract proteins.

-

Immunoprecipitation (Optional): If investigating a specific kinase, immunoprecipitate the kinase of interest from the cell lysate using a specific antibody.

-

Kinase Reaction: In a reaction buffer, combine the cell lysate or immunoprecipitated kinase with a specific substrate and ATP.

-

Detection: Use a method to detect the phosphorylated substrate. This can be done using a phosphospecific antibody (e.g., in a Western blot or ELISA) or by measuring ATP consumption (e.g., using a luminescence-based assay).

-